3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid
Description
3-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the 3-position with a methoxy group linked to a 1-phenyltetrazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrazoles, which are known for their metabolic stability and bioisosteric replacement of carboxylic acids .
Properties
IUPAC Name |
3-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(21)11-5-4-8-13(9-11)22-10-14-16-17-18-19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDSWXOXIUIXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Linking the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with a benzoic acid derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design due to its tetrazole moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Critical Observations
Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., 4-(1H-tetrazol-5-yl)benzoic acid) alters electronic distribution, impacting hydrogen bonding and dipole interactions .
Linker Modifications :
- The methoxy linker in the target compound balances hydrophilicity and flexibility, whereas thioacetyl or sulfanyl linkers () increase lipophilicity and redox sensitivity .
- Replacement of the methoxy group with an amide () reduces acidity but enhances proteolytic stability .
Functional Group Effects: The phenyl group on the tetrazole ring enhances π-π stacking with hydrophobic protein pockets, a feature absent in non-phenyl analogs (e.g., 3-(1H-tetrazol-5-yl)benzoic acid) . Trifluoromethyl groups () improve metabolic stability but may introduce steric hindrance .
Biological Activity
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₅H₁₂N₄O₃
- Molecular Weight : 296.28 g/mol
- CAS Number : 912900-05-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The tetrazole ring is known for its ability to mimic bioactive molecules, potentially allowing this compound to modulate enzyme activity and receptor binding.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 5.33 | Induces apoptosis via G2/M phase arrest |
| MCF-7 (Breast cancer) | 3.67 | Inhibition of tubulin polymerization |
| HCT-116 (Colon cancer) | 2.28 | Modulation of p38 MAPK signaling pathway |
These results suggest that the compound may effectively inhibit cell proliferation and induce cell cycle arrest in various cancer types.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory responses:
| Assay Type | Result | Concentration Tested (µM) |
|---|---|---|
| TNF-alpha Release | 97.7% inhibition | 10 |
| IL-6 Release | Significant reduction | Various concentrations |
Case Studies
Several case studies have explored the therapeutic potential of tetrazole-containing compounds similar to this compound:
- Study on Inhibition of HSET : A related tetrazole derivative was identified as a potent inhibitor of HSET, a kinesin implicated in cancer cell survival. The study demonstrated that treatment with this inhibitor induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
- Anti-inflammatory Effects in Animal Models : In vivo studies have shown that similar compounds can significantly reduce serum levels of TNF-alpha and IL-6 in rat models of acute inflammation, suggesting a robust anti-inflammatory effect .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the tetrazole ring via cyclization of nitriles or amides with sodium azide under acidic conditions .
- Step 2 : Introduction of the phenyl group at the 1-position of the tetrazole using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Esterification or etherification to attach the methoxybenzoic acid moiety.
- Purification : Techniques like recrystallization or column chromatography are critical for isolating high-purity products .
- Validation : Structural confirmation via -NMR (to verify aromatic protons and methylene linkages) and IR spectroscopy (to confirm carboxylic acid and tetrazole C=N stretches) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and 1600–1500 cm (tetrazole C=N) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 307.09 for CHNO) .
Q. What are the potential biological applications of this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays; structural analogs show activity via membrane disruption .
- Anti-inflammatory Assays : Evaluate COX-2 inhibition in vitro using enzyme immunoassays (tetrazole derivatives often modulate inflammatory pathways) .
Advanced Questions
Q. How can researchers optimize synthetic yield and purity?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Evidence suggests continuous flow reactors improve reproducibility .
- Purification : Employ preparative HPLC with a C18 column (MeCN/HO gradient) to resolve byproducts. Recrystallization in ethanol/water mixtures enhances crystalline purity .
- Yield Tracking : Monitor intermediates via TLC (silica gel, UV detection) to identify bottlenecks in multi-step syntheses .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- SAR Studies :
- Tetrazole Substitution : Replace the phenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Methoxy Positioning : Ortho-substitution on the benzoic acid moiety increases lipophilicity, improving cell membrane permeability (logP optimization) .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like bacterial dihydrofolate reductase .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Mechanistic Validation : Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity and rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
